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Compound of Interest

Compound Name: (8R)-Adonirubin

Cat. No.: B1148410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
carotenoid (3R)-Adonirubin, also known as phoenicoxanthin. The information presented herein
is essential for the identification, characterization, and quantification of this compound in
various matrices. This document details experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, and
presents the available spectroscopic information in a clear, tabular format for ease of reference.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental
composition of a compound, as well as providing structural information through fragmentation
analysis.

Data Presentation

Parameter Value Source
Molecular Formula CaoH5203 [1]
Molecular Weight 580.8 g/mol [1]
Monoisotopic Mass 580.39164552 Da [1]
Precursor lon (M+) m/z 580.39 [1]
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Table 1: Mass Spectrometry Data for (3R)-Adonirubin.

Experimental Protocol: HPLC-DAD-APCI-MS/MS

A common method for the analysis of carotenoids is High-Performance Liquid Chromatography
coupled with a Diode-Array Detector and Atmospheric Pressure Chemical lonization Mass
Spectrometry.

o Chromatographic Separation:

o Column: A C30 reverse-phase column is typically used for the separation of carotenoid

isomers.

o Mobile Phase: A gradient of methanol and methyl tert-butyl ether (MTBE) is often
employed.

o Flow Rate: Maintained at a constant flow rate, for example, 0.8 mL/min.
o Column Temperature: Set to a constant temperature, such as 25°C.
e Mass Spectrometry:

o lonization Mode: Atmospheric Pressure Chemical lonization (APCI) in positive ion mode is
effective for carotenoids.

o Nebulizer Gas: Nitrogen is used as the nebulizer gas.

o Drying Gas: Nitrogen is also used as the drying gas at a specific flow rate and
temperature.

o Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions for
structural elucidation.
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Experimental Workflow for LC-MS Analysis
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Caption: Workflow for LC-MS analysis of Adonirubin.
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UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to determine the absorption characteristics of (3R)-Adonirubin,
which are dictated by its conjugated polyene system. The position of the absorption maximum
(Amax) is a key identifying feature.

Data Presentation
Solvent Amax (nm)

Hexane 472

Table 2: UV-Vis Absorption Data for Adonirubin.

Experimental Protocol

o Sample Preparation: A dilute solution of the purified (3R)-Adonirubin is prepared in a UV-
transparent solvent, such as hexane or ethanol.

 Instrumentation: A double-beam UV-Vis spectrophotometer is used.

o Measurement: The absorbance spectrum is recorded over a wavelength range of 250 to 600
nm.

o Blank Correction: A spectrum of the pure solvent is recorded and subtracted from the sample
spectrum to correct for solvent absorbance.

» Data Analysis: The wavelength of maximum absorbance (Amax) is determined from the
resulting spectrum.
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UV-Vis Spectroscopy Workflow
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Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Due to the limited availability of experimentally derived NMR data for (3R)-Adonirubin
in the public domain, predicted *H and 3C NMR data are presented below. These predictions
are based on computational models and serve as a valuable reference.

Predicted *H NMR Data
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Chemical Shift (ppm) Multiplicity Assighment

~1.20 S C1-CHs

~1.85 S C5-CHs

~1.95 S C9, C13-CHs

~2.00 S C9', C13'-CHs

~2.50 m C2-H:

~4.00 m C3-H

~6.10-6.80 m Polyene chain protons

Table 3: Predicted *H NMR Chemical Shifts for (3R)-Adonirubin.

Predicted **C NMR Data
Chemical Shift (ppm) Assignment
~28.0 C1-CHs
~21.0 C5-CHs
~12.5-13.0 C9, C13, C9', C13'-CHs
~45.0 Ci1
~36.0 Cc2
~68.0 C3
~200.0 C4
~125.0-140.0 Polyene chain carbons
~200.0 c4'

Table 4: Predicted 13C NMR Chemical Shifts for (3R)-Adonirubin.

Experimental Protocol for NMR Analysis of Carotenoids

© 2025 BenchChem. All rights reserved.

6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: A sufficient quantity (typically several milligrams) of highly purified (3R)-
Adonirubin is dissolved in a deuterated solvent (e.g., CDCIs).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
1H NMR: A standard one-dimensional proton NMR spectrum is acquired.

13C NMR: A proton-decoupled 3C NMR spectrum is acquired. This may require a longer
acquisition time due to the lower natural abundance and sensitivity of the 3C nucleus.

2D NMR: For complete structural assignment, two-dimensional NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are performed.
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NMR Spectroscopy Logical Flow
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Caption: Logical flow for NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (3R)-Adonirubin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148410#spectroscopic-data-for-3r-adonirubin-nmr-
MS-uv-Vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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